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molecular formula C7H9N3O B8648997 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile

Cat. No. B8648997
M. Wt: 151.17 g/mol
InChI Key: LDHICMFANRUQBX-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Prepared from 2,2-dimethyl-3-oxopentanedinitrile (500 mg, 3.68 mmol) and hydroxylamine sulfate (332 mg, 2.02 mmol) according to the method described for 3-isopropylisoxazol-5-amine in Example 122A Step 2. Purification via silica gel chromatography eluting with 5% to 60% ethyl acetate in hexanes, afforded 2-(5-aminoisoxazol-3-yl)-2-methylpropanenitrile as a colorless solid (130 mg, 23%). 1H NMR (300 MHz, CDCl3) δ 5.22 (s, 1H), 4.58 (brs, 2H), 1.72 (s, 6H); LC-MS (ESI) m/z 152 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([C:5](=O)[CH2:6][C:7]#[N:8])[C:3]#[N:4].S(O)(O)(=O)=O.NO.C(C1C=C(N)[O:23][N:22]=1)(C)C>>[NH2:8][C:7]1[O:23][N:22]=[C:5]([C:2]([CH3:10])([CH3:1])[C:3]#[N:4])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC(C#N)(C(CC#N)=O)C
Name
Quantity
332 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NOC(=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography
WASH
Type
WASH
Details
eluting with 5% to 60% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NO1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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